molecular formula C11H15Br2N3O2 B6357448 tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1613148-22-3

tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B6357448
CAS No.: 1613148-22-3
M. Wt: 381.06 g/mol
InChI Key: CFZJSAPWZWACEE-UHFFFAOYSA-N
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Description

The compound “t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate” is a complex organic molecule. It contains an imidazo[1,2-a]pyrazine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a t-butyl carboxylate group and two bromine atoms .


Synthesis Analysis

While specific synthetic routes for this compound are not available, the synthesis of similar imidazo[1,2-a]pyrazine derivatives has been a subject of intense research . Common methods involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The imidazo[1,2-a]pyrazine core of the molecule consists of a fused imidazole and pyrazine ring. This core is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, like imidazo[1,2-b]pyridazine and pyrazine derivatives, are crucial scaffolds in medicinal chemistry. They are known for their diverse bioactive molecules, leading to the development of new derivatives for therapeutic applications in medicine. The structural complexity and versatility of these heterocycles allow for the exploration of novel pharmacokinetics profiles and efficiency in drug development (Garrido et al., 2021).

Importance in Organic Synthesis and Catalysis

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and indazole derivatives, demonstrate their importance as versatile synthetic intermediates. Their roles in forming metal complexes, designing catalysts, and applications in medicinal chemistry underscore the broad utility of heterocyclic compounds in advancing both organic synthesis and drug discovery processes (Li et al., 2019).

Therapeutic Applications

Pyrazolines and pyrazine derivatives are highlighted for their significant pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. These findings emphasize the critical role of heterocyclic compounds in developing new therapeutic agents with diverse biological properties (Shaaban et al., 2012).

Antioxidant Properties

The study on synthetic phenolic antioxidants (SPAs) sheds light on the environmental occurrence, human exposure, and toxicity of such compounds. While not directly linked to t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate, this research emphasizes the importance of understanding the broader implications of chemical compounds used in various industries, including their potential antioxidant activities and effects on human health (Liu & Mabury, 2020).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

tert-butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2N3O2/c1-11(2,3)18-10(17)15-4-5-16-7(6-15)14-8(12)9(16)13/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZJSAPWZWACEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Br)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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